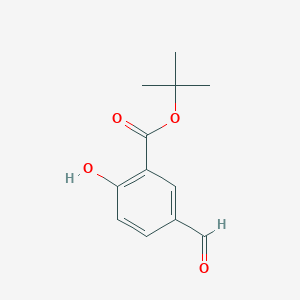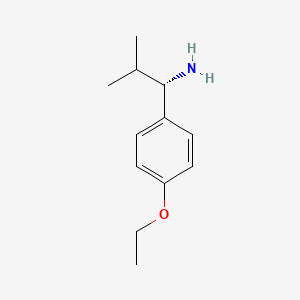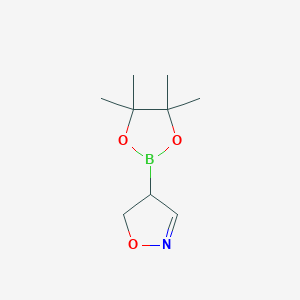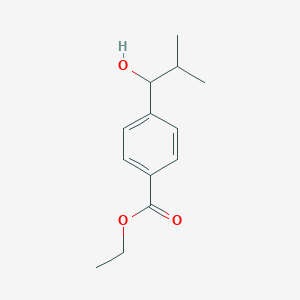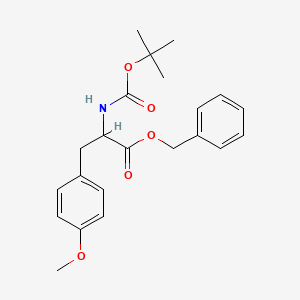
2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid benzyl ester is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxyphenyl group, and a benzyl ester moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid benzyl ester typically involves multiple stepsThe reaction conditions often include the use of reagents such as sodium borohydride for reduction and methanesulfonyl chloride for inversion reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid benzyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction with sodium borohydride typically yields alcohols, while oxidation with appropriate agents can produce ketones or aldehydes.
Aplicaciones Científicas De Investigación
2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of peptide-based drugs and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid benzyl ester involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The methoxyphenyl group and benzyl ester moiety contribute to the compound’s reactivity and stability in different environments .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares the Boc protecting group and phenylpropanoate structure but differs in the presence of a hydroxy group instead of a methoxy group.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds also feature the Boc protecting group and are used in similar synthetic applications.
Uniqueness
2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid benzyl ester is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C22H27NO5 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
benzyl 3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-19(14-16-10-12-18(26-4)13-11-16)20(24)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25) |
Clave InChI |
HCNGLJIQMZXBSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


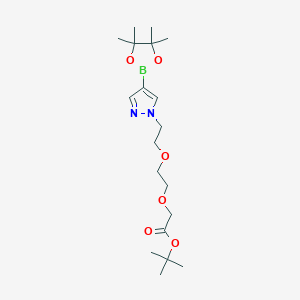
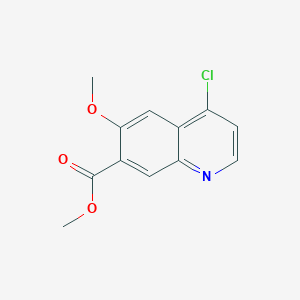
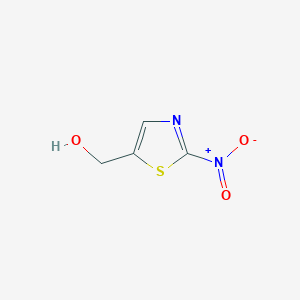
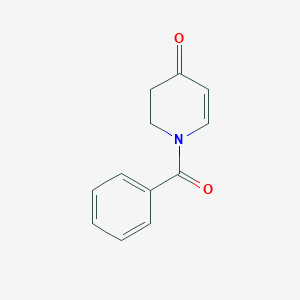

![Tris[2-(2-hydroxyethoxy)ethyl] phosphate](/img/structure/B13984647.png)

![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
